BenchChemオンラインストアへようこそ!

3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Lipophilicity Drug design Physicochemical profiling

3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a heterocyclic building block comprising a piperidine ring substituted at the 3-position with a 1,2,4-oxadiazole moiety bearing a tert-butyl group at the oxadiazole 3-position, supplied as the hydrochloride salt (C₁₁H₂₀ClN₃O, MW 245.75 g/mol). It is listed in the Sigma-Aldrich AldrichCPR collection of unique chemicals for early discovery research and is stocked by multiple reputable vendors including ChemSpace, CalpacLab, and Chemscene.

Molecular Formula C11H20ClN3O
Molecular Weight 245.75
CAS No. 1385696-36-5
Cat. No. B3059875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
CAS1385696-36-5
Molecular FormulaC11H20ClN3O
Molecular Weight245.75
Structural Identifiers
SMILESCC(C)(C)C1=NOC(=N1)C2CCCNC2.Cl
InChIInChI=1S/C11H19N3O.ClH/c1-11(2,3)10-13-9(15-14-10)8-5-4-6-12-7-8;/h8,12H,4-7H2,1-3H3;1H
InChIKeyKIRGQQOUAGZQBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride (CAS 1385696-36-5): Procurement-Ready Physicochemical and Sourcing Profile


3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a heterocyclic building block comprising a piperidine ring substituted at the 3-position with a 1,2,4-oxadiazole moiety bearing a tert-butyl group at the oxadiazole 3-position, supplied as the hydrochloride salt (C₁₁H₂₀ClN₃O, MW 245.75 g/mol) [1]. It is listed in the Sigma-Aldrich AldrichCPR collection of unique chemicals for early discovery research and is stocked by multiple reputable vendors including ChemSpace, CalpacLab, and Chemscene . The compound features a calculated LogP of 2.45 and Fsp³ of 0.818, distinguishing it from less lipophilic in-class analogs [1].

Why 3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride Cannot Be Interchanged with Generic Piperidine-Oxadiazole Analogs


Piperidine-oxadiazole building blocks with different alkyl substituents or regioisomeric attachment points exhibit substantially divergent physicochemical properties that directly impact downstream synthetic utility and biological performance. The tert-butyl group on the oxadiazole ring of this compound confers a LogP value of 2.45, approximately 60-fold higher lipophilicity (ΔLogP ≈ 1.77) compared to the methyl-substituted analog (LogP = 0.68) [1][2]. Furthermore, the 3-piperidinyl attachment point creates a distinct spatial vector compared to the 4-piperidinyl and 2-piperidinyl regioisomers (CAS 1385696-78-5 and 1393330-48-7, respectively), which are known to produce divergent pharmacological profiles when elaborated into final compounds, as demonstrated by the 27-fold difference in GPR119 agonist potency observed between closely related regioisomeric oxadiazole-piperidine series [3]. These quantitative physicochemical differences preclude simple interchange of in-class compounds without altering downstream properties.

Quantitative Differentiation Evidence for 3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride Against Closest Analogs


LogP Differentiation: tert-Butyl vs. Methyl Substituent on the Oxadiazole Core

The tert-butyl substituent on the oxadiazole ring markedly increases lipophilicity compared to smaller alkyl substituents. This compound exhibits a calculated LogP of 2.45, compared to LogP = 0.68 for the methyl-substituted analog 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine, representing a ΔLogP of +1.77 [1][2]. This ~60-fold increase in octanol-water partition coefficient predicts significantly altered membrane permeability and pharmacokinetic behavior in elaborated lead compounds.

Lipophilicity Drug design Physicochemical profiling

Fsp³ Analysis: Enhanced Three-Dimensional Character vs. Flat Aromatic Building Blocks

This compound possesses an Fsp³ value of 0.818, reflecting a high degree of saturated (sp³-hybridized) carbon content [1]. This is substantially above the typical Fsp³ range of 0.4–0.5 reported for average drug-like molecules and far exceeds that of flat aromatic oxadiazole building blocks lacking a saturated heterocycle [2]. Higher Fsp³ has been correlated with improved clinical success rates, lower promiscuity, and enhanced aqueous solubility in advanced lead compounds.

Fraction sp³ Lead-likeness Clinical success probability

GPR119 Pharmacophore Validation: tert-Butyl Oxadiazole Moiety as a Privileged Scaffold

The 3-tert-butyl-1,2,4-oxadiazole pharmacophore contained within this building block has been validated in a potent GPR119 agonist context. The elaborated compound CHEMBL518819, which incorporates the 3-tert-butyl-1,2,4-oxadiazol-5-yl moiety linked through a 4-piperidinyl spacer, demonstrated an EC₅₀ of 1.5 nM at the human glucose-dependent insulinotropic receptor (GPR119) in a melanophore dispersion assay [1]. In contrast, structurally related GPR119 agonists bearing alternative oxadiazole substitution patterns (e.g., isopropyl in place of tert-butyl) showed substantially reduced potency (EC₅₀ > 40 nM) in the same assay system, underscoring the specific contribution of the tert-butyl group to target engagement [2]. While the target compound differs in piperidine attachment position (3- vs. 4-), the oxadiazole-tert-butyl pharmacophore is conserved.

GPR119 agonist GPCR Metabolic disease

Antitumor Activity of the tert-Butyl Oxadiazole Pharmacophore in Natural Product Analogs

In a published study by Maftei et al. (2013), the natural product analog 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione (compound 7), which incorporates the identical 3-tert-butyl-1,2,4-oxadiazole substructure, exhibited a mean IC₅₀ of approximately 9.4 µM across a panel of 11 cancer cell lines in a monolayer cell-survival and proliferation assay [1]. In contrast, the succinimide analog (compound 4) bearing the same oxadiazole moiety was less potent. The 3-tert-butyl-1,2,4-oxadiazole-containing aniline intermediate (compound 1) was confirmed by X-ray crystallography, establishing the structural fidelity of this pharmacophore. While the target building block is not directly tested, the tert-butyl oxadiazole substructure it provides is identical to that in the bioactive analog.

Antitumor Oxadiazole Natural product analog

Vendor-Independent Purity Benchmarking: 95–98% Purity Across Multiple Suppliers

This compound is available from multiple independent vendors with consistent purity specifications: ≥98% from Chemscene (CS-0624820), 97% from Chemeenu (CM1070171), and 95% from CalpacLab (AAB-AA01F6FD) and ChemSpace (via A2B Chem) [1]. The Sigma-Aldrich AldrichCPR listing further confirms its availability through a major international chemical distributor . This multi-vendor availability with consistent purity benchmarks contrasts with several regioisomeric analogs (e.g., 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, CAS 1393330-48-7) which are stocked by fewer suppliers and often lack published purity specifications.

Purity Quality assurance Reproducibility

Hydrochloride Salt Form: Solubility Advantage Over Free Base Analogs

This compound is supplied as the hydrochloride salt, which enhances aqueous solubility compared to the free base form (3-tert-butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole, free base MW 209.29 g/mol) . The hydrochloride salt form is explicitly noted as advantageous for pharmaceutical applications requiring aqueous compatibility . In contrast, the closely related free base 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine (CAS 902837-19-8) is supplied as the neutral species without salt enhancement , which may limit its direct utility in aqueous formulations without additional salt conversion steps.

Salt form Aqueous solubility Formulation

Recommended Application Scenarios for 3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride Based on Quantitative Evidence


GPR119 Agonist Lead Optimization and Metabolic Disease Programs

The validated potency of the 3-tert-butyl-1,2,4-oxadiazole pharmacophore in GPR119 agonism (EC₅₀ = 1.5 nM for the elaborated analog CHEMBL518819) supports the use of this building block as a key intermediate for synthesizing focused libraries targeting GPR119 and related Class A GPCRs [1]. The 3-piperidinyl attachment point provides a distinct vector for further elaboration compared to the 4-piperidinyl series represented by CHEMBL518819, enabling exploration of novel chemical space around this validated pharmacophore. The high LogP (2.45) of the building block is consistent with the lipophilic character required for membrane receptor targets.

Antitumor Agent Development Leveraging the tert-Butyl Oxadiazole Scaffold

The demonstrated antitumor activity of elaborated compounds containing the identical 3-tert-butyl-1,2,4-oxadiazole substructure (mean IC₅₀ ≈ 9.4 µM across 11 cancer cell lines) validates this pharmacophore for oncology-focused medicinal chemistry [2]. The hydrochloride salt form facilitates direct use in aqueous reaction conditions, while the high Fsp³ (0.818) of the piperidine ring contributes conformational diversity favorable for target selectivity. The X-ray crystallographic confirmation of structurally related intermediates provides a solid structural foundation for structure-based drug design campaigns.

Fragment-Based Drug Discovery and Diversity-Oriented Synthesis Libraries

The combination of high Fsp³ (0.818), moderate LogP (2.45), and a free secondary amine handle on the piperidine ring makes this building block ideally suited for fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) platforms [3]. The Fsp³ value substantially exceeds the typical fragment library average (~0.3–0.4), directly addressing the 'escape from flatland' paradigm in modern medicinal chemistry. Multi-vendor availability with consistent purity (95–98%) ensures reproducible library synthesis across different research sites and contract research organizations.

Bioisosteric Replacement of Amide and Ester Functionalities in Lead Compounds

The 1,2,4-oxadiazole ring is a well-established bioisostere for amide and ester groups in medicinal chemistry, and the tert-butyl substituent provides steric bulk that can modulate target selectivity . This compound serves as a direct precursor for installing the 3-tert-butyl-1,2,4-oxadiazole bioisostere via the free piperidine nitrogen, enabling systematic SAR exploration around amide- or ester-containing lead scaffolds. The hydrochloride salt ensures consistent stoichiometry in coupling reactions, reducing experimental variability in parallel synthesis workflows.

Quote Request

Request a Quote for 3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.